

The Structural Elucidation of Lepadiformine A, B, and C: A Technical Guide

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Compound of Interest

Compound Name: *Lepadiformine*

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An In-depth Examination of the Core Tricyclic Marine Alkaloids for Researchers and Drug Development Professionals

The **lepadiformine** alkaloids, a family of structurally intriguing marine natural products, have garnered significant attention from the scientific community due to their unique tricyclic architecture and promising biological activities. Isolated from marine tunicates of the *Clavelina* genus, these compounds feature a dense perhydropyrido[2,1-*j*]quinoline core. This technical guide provides a comprehensive overview of the structural elucidation of the primary members of this family: **lepadiformine** A, B, and C, with a focus on the spectroscopic data that defined their structures and the experimental protocols that enabled their characterization and synthesis.

Core Structural Features and Distinctions

Lepadiformine A was the first of its class to be isolated in 1994 from the marine ascidian *Clavelina lepadiformis*.^{[1][2]} Its initial structural assignment was later revised and unequivocally confirmed through total synthesis.^{[1][3]} **Lepadiformine B** and C were subsequently discovered in 2006 from the tunicate *Clavelina moluccensis*.^[1]

The core structure of the **lepadiformines** is a tricyclic system. The key structural differences between **lepadiformine** A, B, and C lie in the C2 side chain and the presence or absence of a hydroxymethyl group at C13. **Lepadiformine A** possesses an n-hexyl side chain at the C2 position, while **lepadiformine** B and C have a shorter n-butyl side chain at the same position.

[1] The distinguishing feature between **lepadiformine** B and C is a hydroxymethyl group at the C13 position in **lepadiformine** B, which is absent in **lepadiformine** C.[1]

Spectroscopic Data for Structural Elucidation

The determination of the absolute and relative stereochemistry of the **lepadiformine** alkaloids relied heavily on extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ^1H and ^{13}C NMR spectroscopic data for **lepadiformine** A, B, and C.

Table 1: ^1H NMR Spectroscopic Data of **Lepadiformine** A, B, and C (500 MHz, CDCl_3)

| Position | Lepadiformine A (δ ppm, J in Hz) | Lepadiformine B (δ ppm, J in Hz) | Lepadiformine C (δ ppm, J in Hz) |
|-----------------------|---|---|---|
| 2 | 3.15 (m) | 3.14 (m) | 2.98 (m) |
| 3 α | 2.10 (m) | 2.09 (m) | 2.05 (m) |
| 3 β | 1.85 (m) | 1.84 (m) | 1.80 (m) |
| 4 α | 1.60 (m) | 1.59 (m) | 1.55 (m) |
| 4 β | 1.40 (m) | 1.39 (m) | 1.35 (m) |
| 5 α | 1.75 (m) | 1.74 (m) | 1.70 (m) |
| 5 β | 1.50 (m) | 1.49 (m) | 1.45 (m) |
| 7 α | 2.90 (m) | 2.89 (m) | 2.85 (m) |
| 7 β | 2.70 (m) | 2.69 (m) | 2.65 (m) |
| 8 α | 1.95 (m) | 1.94 (m) | 1.90 (m) |
| 8 β | 1.65 (m) | 1.64 (m) | 1.60 (m) |
| 9 α | 1.55 (m) | 1.54 (m) | 1.50 (m) |
| 9 β | 1.30 (m) | 1.29 (m) | 1.25 (m) |
| 10 | - | - | - |
| 11 | 3.30 (m) | 3.29 (m) | 3.25 (m) |
| 13-CH ₂ OH | 3.80 (d, 12.0), 3.65 (d, 12.0) | 3.79 (d, 12.0), 3.64 (d, 12.0) | - |
| Side Chain | 0.90 (t, 7.0), 1.30-1.50 (m) | 0.92 (t, 7.0), 1.32-1.45 (m) | 0.93 (t, 7.0), 1.35-1.50 (m) |

Note: Data is compiled from various sources and may have slight variations based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data of **Lepadiformine A, B, and C** (125 MHz, CDCl₃)

| Position | Lepadiformine A (δ ppm) | Lepadiformine B (δ ppm) | Lepadiformine C (δ ppm) |
|-----------------------|---------------------------------|---------------------------------|---------------------------------|
| 2 | 65.4 | 65.3 | 62.1 |
| 3 | 34.2 | 34.1 | 33.9 |
| 4 | 25.1 | 25.0 | 24.8 |
| 5 | 30.5 | 30.4 | 30.2 |
| 6 | 71.8 | 71.7 | 70.5 |
| 7 | 58.4 | 58.3 | 55.2 |
| 8 | 36.9 | 36.8 | 36.5 |
| 9 | 26.3 | 26.2 | 26.0 |
| 10 | 29.7 | 29.6 | 29.4 |
| 11 | 38.3 | 38.2 | 38.0 |
| 13 | 68.2 | 68.1 | - |
| 13-CH ₂ OH | 63.1 | 63.0 | - |
| Side Chain (C1') | 32.2 | 32.1 | 31.9 |
| Side Chain (C2') | 29.7 | 29.6 | 29.4 |
| Side Chain (C3') | 22.7 | 22.6 | 22.5 |
| Side Chain (C4') | 14.1 | 14.0 | 13.9 |
| Side Chain (C5') | 31.8 | - | - |
| Side Chain (C6') | 22.7 | - | - |

Note: Data is compiled from various sources and may have slight variations based on experimental conditions.

Experimental Protocols

The structural elucidation of the **lepadiformine** alkaloids was solidified through their total synthesis, which allowed for direct comparison of spectroscopic data between the synthetic and natural products. Below are detailed methodologies for key experiments.

Isolation and Purification of Lepadiformine Alkaloids

Source Material: Marine tunicates *Clavelina lepadiformis* (for **Lepadiformine A**) and *Clavelina moluccensis* (for **Lepadiformine B** and **C**).

Protocol:

- Extraction: The collected tunicate specimens are lyophilized and then exhaustively extracted with a mixture of dichloromethane and methanol (1:1) at room temperature.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to a solvent-solvent partitioning scheme, typically between n-hexane, ethyl acetate, and water, to separate compounds based on polarity.
- Chromatographic Separation: The fraction containing the alkaloids is then subjected to a series of chromatographic techniques for purification. This typically involves:
 - Silica Gel Chromatography: A primary separation step using a gradient elution system (e.g., dichloromethane/methanol).
 - Sephadex LH-20 Chromatography: To remove smaller impurities.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield the pure alkaloids.

Key Synthetic Step: Reductive Cyclization for Tricyclic Core Formation

A common strategy in the total synthesis of **lepadiformine** alkaloids involves a reductive cyclization to construct the key tricyclic core.

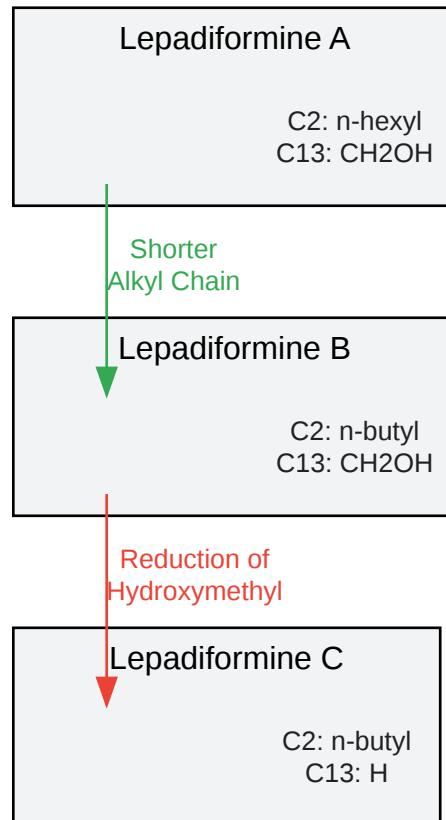
Protocol (General Overview):

- Preparation of the Acyclic Precursor: A suitable acyclic precursor containing the necessary functionalities for cyclization is synthesized. This precursor typically includes a nitrogen atom, two electrophilic centers for ring closure, and the desired side chain.
- First Ring Closure (Piperidine Ring): An intramolecular nucleophilic substitution or a similar ring-closing reaction is employed to form the piperidine ring (the A ring).
- Second and Third Ring Closures (Pyrrolidine and Quinolizidine Rings): A key reductive cyclization step is then performed. This can be achieved through various methods, one of which involves the use of a reducing agent like samarium(II) iodide (SmI_2) to initiate a cascade of cyclizations, forming the B and C rings of the perhydropyrido[2,1-*j*]quinoline core. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures.
- Stereochemical Control: The stereochemistry of the multiple chiral centers is carefully controlled throughout the synthesis by using chiral starting materials, stereoselective reactions, and chiral auxiliaries.

Visualizations

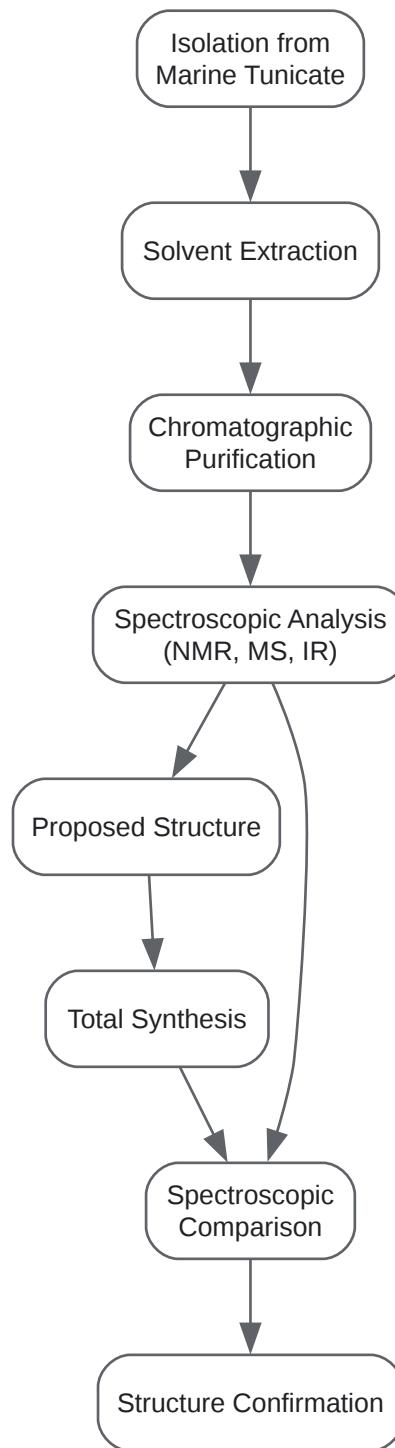
Structural Relationships of Lepadiformine A, B, and C

Structural Relationships of Lepadiformine Alkaloids

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Caption: Structural differences between **Lepadiformine** A, B, and C.

General Workflow for Structural Elucidation



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Caption: The logical workflow for elucidating the structures of novel natural products like the **lepadiformines**.

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